3-{[(2-methoxyphenyl)carbonyl]amino}-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-(2-Methoxybenzamido)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thieno[2,3-b]pyridine core, which is fused with various functional groups, including methoxybenzamido and trimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxybenzamido)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: The initial step involves the formation of the thieno[2,3-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzamido)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-(2-Methoxybenzamido)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a precursor for the development of new materials.
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzamido)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: This compound shares the thieno[2,3-b]pyridine core but lacks the methoxybenzamido and trimethylphenyl groups.
2,4,6-Trimethylbenzamide: This compound contains the trimethylphenyl group but lacks the thieno[2,3-b]pyridine core.
Uniqueness
The uniqueness of 3-(2-methoxybenzamido)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the methoxybenzamido and trimethylphenyl groups enhances its potential as a therapeutic agent and its versatility in chemical reactions .
Properties
Molecular Formula |
C27H27N3O3S |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
3-[(2-methoxybenzoyl)amino]-4,6-dimethyl-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H27N3O3S/c1-14-11-16(3)22(17(4)12-14)29-26(32)24-23(21-15(2)13-18(5)28-27(21)34-24)30-25(31)19-9-7-8-10-20(19)33-6/h7-13H,1-6H3,(H,29,32)(H,30,31) |
InChI Key |
QTOUDWPSRMAQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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